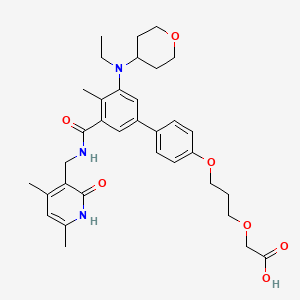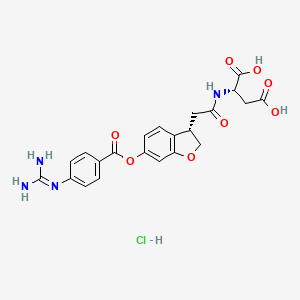
Sucunamostat hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCO-792 (hydrochloride) is an orally available enteropeptidase inhibitor with first-in-class potential. Enteropeptidase is a pivotal gut-localized enzyme that activates protein digestion events in mammals. SCO-792 (hydrochloride) inhibits gut amino acid intake into human circulation, making it a promising candidate for treating various amino acid metabolism disorders .
Chemical Reactions Analysis
SCO-792 (hydrochloride) primarily functions as an inhibitor and does not undergo significant chemical reactions like oxidation, reduction, or substitution. Its primary interaction is with enteropeptidase, where it inhibits the enzyme’s activity. The major product formed from this interaction is the inhibition of gut amino acid intake .
Scientific Research Applications
SCO-792 (hydrochloride) has several scientific research applications:
Chemistry: Used in medicinal chemistry research to study enteropeptidase inhibition.
Biology: Investigated for its role in inhibiting gut amino acid intake and its effects on amino acid metabolism.
Medicine: Potential treatment for amino acid metabolism disorders such as phenylketonuria, maple syrup urine disease, and homocystinuria. .
Industry: Potential applications in developing new treatments for metabolic and renal diseases.
Mechanism of Action
SCO-792 (hydrochloride) exerts its effects by inhibiting enteropeptidase, a gut-localized enzyme that activates protein digestion events. By inhibiting enteropeptidase, SCO-792 (hydrochloride) prevents the absorption of gut amino acids into the blood, thereby reducing plasma amino acid levels. This mechanism is beneficial for treating amino acid metabolism disorders and improving kidney function .
Comparison with Similar Compounds
SCO-792 (hydrochloride) is unique due to its first-in-class potential as an orally available enteropeptidase inhibitor. Similar compounds include other enteropeptidase inhibitors identified through medicinal chemistry research, but SCO-792 (hydrochloride) stands out due to its novel interactions with enteropeptidase and its lower systemic exposure, which likely mitigates safety concerns .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C22H23ClN4O8 |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid;hydrochloride |
InChI |
InChI=1S/C22H22N4O8.ClH/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H/t12-,16+;/m1./s1 |
InChI Key |
RGNMOWHTLJAMLJ-KKJWGQAZSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O.Cl |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


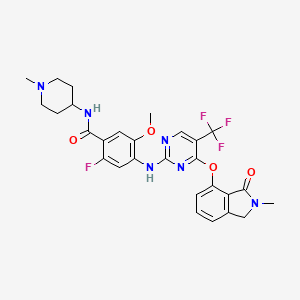

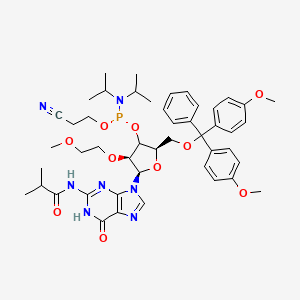

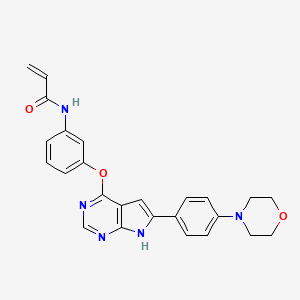

![1-[4-(Benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B10854490.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane](/img/structure/B10854498.png)

![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride](/img/structure/B10854515.png)

![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)
